Cas no 81787-92-0 (Methyl 1-benzyl-1H-indole-2-carboxylate)

Methyl 1-benzyl-1H-indole-2-carboxylate is a versatile indole derivative widely utilized in organic synthesis and pharmaceutical research. Its key structural features include a benzyl group at the 1-position and a methyl ester at the 2-position, enhancing its reactivity as an intermediate for further functionalization. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure makes it valuable for constructing complex heterocyclic frameworks, particularly in medicinal chemistry for developing bioactive molecules. The ester moiety allows for straightforward derivatization, enabling applications in drug discovery and material science. High purity grades ensure reproducibility in synthetic workflows.
Methyl 1-benzyl-1H-indole-2-carboxylate structure
81787-92-0 structure
Product Name:Methyl 1-benzyl-1H-indole-2-carboxylate
CAS No:81787-92-0
MF:C17H15NO2
MW:265.306504487991
CID:1031417
PubChem ID:899781
Update Time:2025-09-28

Methyl 1-benzyl-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-benzyl-1H-indole-2-carboxylate
    • methyl 1-benzylindole-2-carboxylate
    • CS-0205317
    • CCG-356386
    • 81787-92-0
    • BS-25930
    • SCHEMBL7884326
    • AG-777/36178011
    • DTXSID20358479
    • DB-334735
    • Methyl1-benzyl-1H-indole-2-carboxylate
    • Inchi: 1S/C17H15NO2/c1-20-17(19)16-11-14-9-5-6-10-15(14)18(16)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3
    • InChI Key: XWDTZGYNOCWWKR-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC2C=CC=CC=2N1CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 265.110278721g/mol
  • Monoisotopic Mass: 265.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 31.2Ų

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Additional information on Methyl 1-benzyl-1H-indole-2-carboxylate

Methyl 1-benzyl-1H-indole-2-carboxylate (CAS No. 81787-92-0): An Overview

Methyl 1-benzyl-1H-indole-2-carboxylate (CAS No. 81787-92-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including as a building block for the synthesis of bioactive molecules and as an intermediate in the development of novel therapeutic agents.

The chemical structure of Methyl 1-benzyl-1H-indole-2-carboxylate consists of an indole core with a benzyl substituent at the 1-position and a methyl ester group at the 2-position. This arrangement imparts specific chemical and biological properties that make it an attractive candidate for further investigation. The indole scaffold is a common motif found in numerous natural products and pharmaceuticals, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Recent studies have highlighted the importance of Methyl 1-benzyl-1H-indole-2-carboxylate in the synthesis of complex molecules with therapeutic potential. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of indole-based derivatives with potent anti-cancer activity. The researchers found that by modifying the benzyl substituent and the ester group, they could fine-tune the biological properties of the resulting compounds, leading to enhanced efficacy against various cancer cell lines.

In addition to its role in drug discovery, Methyl 1-benzyl-1H-indole-2-carboxylate has also been explored for its potential in the development of imaging agents. A research team from the University of California reported that this compound can be functionalized to create fluorescent probes for cellular imaging. These probes have shown high selectivity and sensitivity, making them valuable tools for studying cellular processes and disease mechanisms.

The synthetic accessibility of Methyl 1-benzyl-1H-indole-2-carboxylate is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. One notable method involves the condensation of benzylamine with methyl indole-2-carboxylate, followed by cyclization under mild conditions. This approach not only yields high purity products but also allows for easy modification of the substituents, facilitating further derivatization.

The physical and chemical properties of Methyl 1-benzyl-1H-indole-2-carboxylate have been extensively characterized. It is a white crystalline solid with a melting point ranging from 95 to 97°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various chemical reactions and analytical techniques.

Safety considerations are crucial when handling Methyl 1-benzyl-1H-indole-2-carboxylate. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed to ensure safe handling and storage. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound to prevent skin contact and inhalation.

In conclusion, Methyl 1-benzyl-1H-indole-2-carboxylate (CAS No. 81787-92-0) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility make it an ideal candidate for further exploration in the development of novel therapeutic agents and imaging probes. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.

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